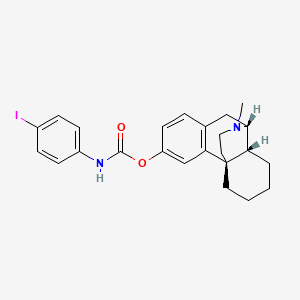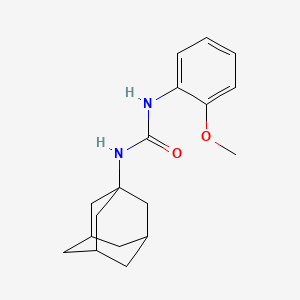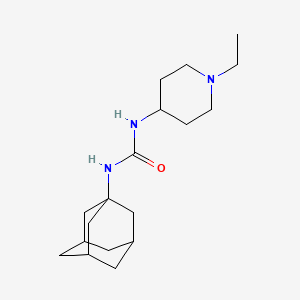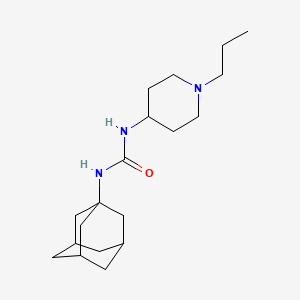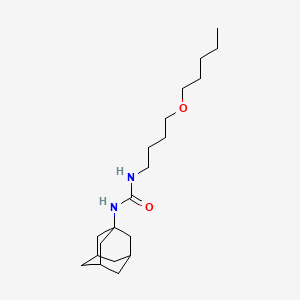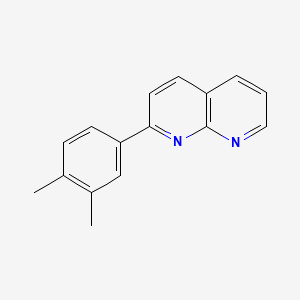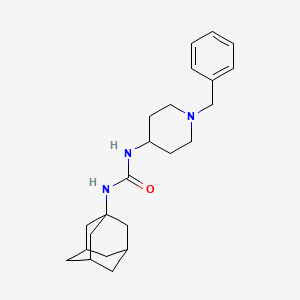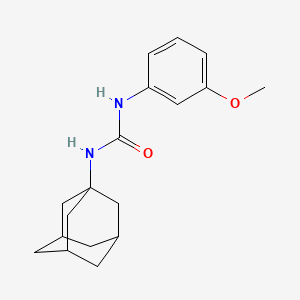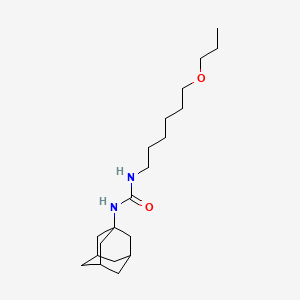
1-Adamantan-1-yl-3-(6-propyloxyhexyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-adamantan-1-yl-3-(6-propyloxyhexyl)urea is a compound that belongs to the class of 1,3-disubstituted ureas. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The adamantane moiety in the compound provides a unique structural feature that contributes to its stability and lipophilicity.
Vorbereitungsmethoden
The synthesis of 1-adamantan-1-yl-3-(6-propyloxyhexyl)urea typically involves the reaction of 1-isocyanatomethyladamantane with appropriate amines. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Analyse Chemischer Reaktionen
1-adamantan-1-yl-3-(6-propyloxyhexyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted ureas. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Wissenschaftliche Forschungsanwendungen
1-adamantan-1-yl-3-(6-propyloxyhexyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential as an inhibitor of enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxy fatty acids.
Medicine: The compound has shown promise as a potential therapeutic agent for treating conditions such as inflammation, hypertension, and certain types of cancer.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and unique structural properties .
Wirkmechanismus
The mechanism of action of 1-adamantan-1-yl-3-(6-propyloxyhexyl)urea involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of soluble epoxide hydrolase (sEH), the compound binds to the active site of the enzyme, preventing the conversion of epoxy fatty acids to diols. This inhibition leads to increased levels of epoxy fatty acids, which have anti-inflammatory and vasodilatory effects. The molecular targets and pathways involved include the arachidonic acid cascade and related signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-adamantan-1-yl-3-(6-propyloxyhexyl)urea can be compared with other similar compounds, such as:
1-adamantan-1-yl-3-phenylurea: This compound has a phenyl group instead of the propyloxyhexyl group, leading to different biological activities and applications.
1-adamantan-1-yl-3-(4-pentyloxycyclohexyl)urea: This compound has a cyclohexyl group, which affects its lipophilicity and stability.
1-adamantan-1-yl-3-(fluoro, chlorophenyl)ureas:
Eigenschaften
Molekularformel |
C20H36N2O2 |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1-(1-adamantyl)-3-(6-propoxyhexyl)urea |
InChI |
InChI=1S/C20H36N2O2/c1-2-8-24-9-6-4-3-5-7-21-19(23)22-20-13-16-10-17(14-20)12-18(11-16)15-20/h16-18H,2-15H2,1H3,(H2,21,22,23) |
InChI-Schlüssel |
GXOBIXGHFWBEMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCCCCCCNC(=O)NC12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



